Welcome to the BenchChem Online Store!
molecular formula C8H9NO4 B8782636 3-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

3-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B8782636
M. Wt: 183.16 g/mol
InChI Key: JQSOCDQOGROHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08993557B2

Procedure details

To a solution of Intermediate 1 (2.2 g, 10 mmol) in THF (3 mL) was added LiOH (10.8 mg, 0.451 mmol) and the reaction mixture was stirred at rt for 16 h. The reaction mixture was acidified to pH=1 using HCl (1M aq., 12.50 mL, 12.50 mmol) concentrated and then evaporated to dryness to provide Intermediate 6 (1.9 g, 10 mmol, 100% yield) as a gray solid. HPLC/MS (Method D) RT=0.42 min, [M+1]+ 184. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.28 (1H, d, J=7.1 Hz), 5.97 (1H, d, J=6.6 Hz), 3.62 (3H, s), 3.31 (3H, s).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4](=[O:15])[N:5]([CH3:14])[CH:6]=[CH:7][C:8]=1[C:9]([O:11]CC)=[O:10].Cl>C1COCC1.[Li+].[OH-]>[CH3:1][O:2][C:3]1[C:4](=[O:15])[N:5]([CH3:14])[CH:6]=[CH:7][C:8]=1[C:9]([OH:11])=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
COC=1C(N(C=CC1C(=O)OCC)C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10.8 mg
Type
catalyst
Smiles
[Li+].[OH-]
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C(N(C=CC1C(=O)O)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10 mmol
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.